molecular formula C17H12N2O2 B6144842 3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 400900-22-3

3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B6144842
CAS RN: 400900-22-3
M. Wt: 276.3
InChI Key:
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Description

3-Benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as 3-benzoylpyrazole-4-carbaldehyde, is a chemical compound belonging to the pyrazole family. It is a colorless solid with a molecular formula of C11H8O3. It is an important intermediate used in the synthesis of a variety of organic compounds and pharmaceuticals. This compound is used in the synthesis of many compounds, including those with anticonvulsant, anti-inflammatory, anti-bacterial, and anti-cancer properties. It is also used as a precursor in the production of a variety of heterocyclic compounds.

Mechanism of Action

3-Benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde is an important intermediate for the synthesis of a variety of organic compounds and pharmaceuticals. Its mechanism of action is not fully understood, but it is believed to act as a catalyst in the synthesis of a variety of heterocyclic compounds. It is also believed to act as a substrate for a variety of enzymes, which can lead to the production of a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde are not fully understood. However, it is believed to have a variety of effects on the body, including anti-inflammatory, anti-bacterial, and anti-cancer properties. It is also believed to have an effect on the nervous system, and may have an effect on the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

3-Benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a useful intermediate in the synthesis of a variety of organic compounds and pharmaceuticals. Its advantages include its low cost, low toxicity, and ease of synthesis. However, it is important to note that it is a highly reactive compound, and should be handled with care in the laboratory. It is also important to note that it is not water soluble, and should not be used in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde. These include its use in the synthesis of peptidomimetics, peptides, and nucleosides; its use as a catalyst in the synthesis of heterocyclic compounds; its use as a substrate for enzymes; its use in the production of pharmaceuticals and other organic compounds; and its use in the study of its biochemical and physiological effects. In addition, further research is needed to better understand the mechanism of action of this compound.

Synthesis Methods

3-Benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized via a three-step reaction process. The first step involves the condensation of benzoyl chloride and hydrazine hydrate in aqueous acetic acid to form a hydrazone. The second step involves the oxidation of the hydrazone with an oxidizing agent such as pyridinium chlorochromate (PCC) or 3-chloroperoxybenzoic acid (CPBA) to form 3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Finally, the product is isolated by recrystallization.

Scientific Research Applications

3-Benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde is an important intermediate for the synthesis of a variety of organic compounds and pharmaceuticals. It has been used in the synthesis of a variety of heterocyclic compounds, including those with anticonvulsant, anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been used in the synthesis of a variety of other compounds, such as peptidomimetics, peptides, and nucleosides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde involves the condensation of 3-benzoyl-1-phenyl-1H-pyrazole-4-carboxylic acid with an appropriate aldehyde.", "Starting Materials": [ "3-benzoyl-1-phenyl-1H-pyrazole-4-carboxylic acid", "Aldehyde" ], "Reaction": [ "Dissolve 3-benzoyl-1-phenyl-1H-pyrazole-4-carboxylic acid and the aldehyde in a suitable solvent such as ethanol or methanol.", "Add a catalytic amount of a suitable acid catalyst such as p-toluenesulfonic acid or sulfuric acid.", "Heat the reaction mixture under reflux for several hours until the reaction is complete.", "Allow the reaction mixture to cool and then filter off any precipitated solids.", "Wash the solids with a suitable solvent such as ethanol or methanol.", "Dry the product under vacuum to obtain 3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a yellow solid." ] }

CAS RN

400900-22-3

Product Name

3-benzoyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Molecular Formula

C17H12N2O2

Molecular Weight

276.3

Purity

95

Origin of Product

United States

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